
2-Bromo-4-iodo-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-iodo-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of bromine and iodine substituents at positions 2 and 4, respectively, and a methyl group at position 6
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodo-6-methylpyrimidine typically involves halogenation reactions. One common method is the bromination of 4-iodo-6-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrimidine derivatives. The process often includes halogen exchange reactions, where a pyrimidine derivative is first iodinated and then brominated. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 2-Bromo-4-iodo-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents like toluene or DMF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Coupled products with aryl or vinyl groups.
科学研究应用
2-Bromo-4-iodo-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of halogenated pyrimidines with biological targets, such as enzymes and receptors.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Bromo-4-iodo-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms can enhance binding affinity and selectivity for certain targets, making it a valuable scaffold for drug design.
相似化合物的比较
- 2-Bromo-4-chloro-6-methylpyrimidine
- 2-Iodo-4-methylpyrimidine
- 2,4-Dibromo-6-methylpyrimidine
Comparison: 2-Bromo-4-iodo-6-methylpyrimidine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated pyrimidines. The combination of these halogens can influence the compound’s electronic properties and its behavior in chemical reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C5H4BrIN2 |
|---|---|
分子量 |
298.91 g/mol |
IUPAC 名称 |
2-bromo-4-iodo-6-methylpyrimidine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3 |
InChI 键 |
MKUKTZSVTMHBGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride](/img/structure/B13106129.png)
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
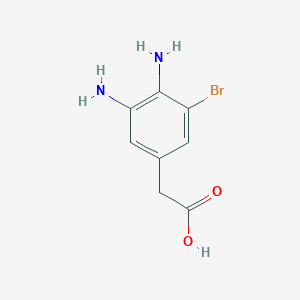
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
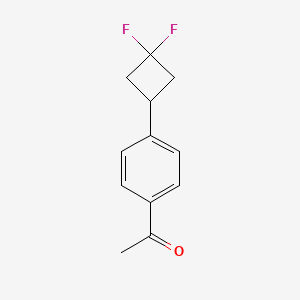
![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
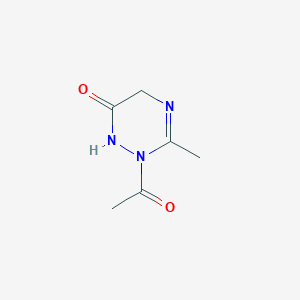
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
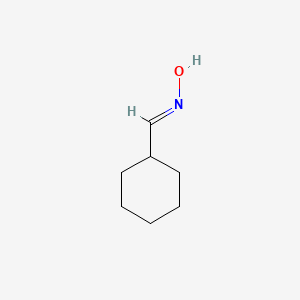
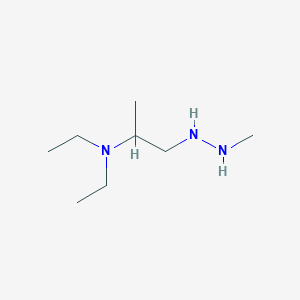
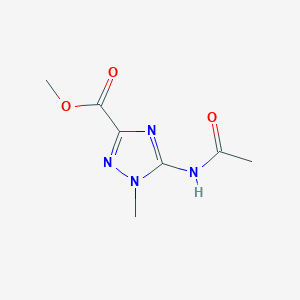
![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)


